2-Bromophenanthridine can be synthesized from phenanthridine through bromination reactions. Phenanthridine itself is a polycyclic aromatic compound that consists of three fused benzene rings. The presence of the bromine atom significantly alters the chemical behavior and potential applications of the compound, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The synthesis of 2-Bromophenanthridine typically involves electrophilic aromatic substitution reactions, particularly bromination. The following methods are commonly employed:
The molecular structure of 2-Bromophenanthridine can be described as follows:
2-Bromophenanthridine participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for 2-bromophenanthridine primarily involves its role as an electrophile in substitution reactions:
2-Bromophenanthridine has several notable applications:
Phenanthridine derivatives constitute a historically significant class of nitrogen-containing heterocyclic compounds in medicinal chemistry. Characterized by a fused tricyclic structure incorporating a central pyridine ring flanked by two benzene rings, this scaffold offers a rigid planar geometry that facilitates diverse biological interactions. Early research identified naturally occurring phenanthridines (e.g., the plant alkaloid tylophorine) exhibiting notable bioactivities, including antitumor and antiprotozoal effects. This spurred extensive synthetic campaigns to explore structure-activity relationships (SAR). The scaffold’s capacity for π-π stacking interactions with biomolecular targets, coupled with its synthetic versatility for modification at positions 2, 3, 6, 7, and 8, established it as a privileged structure—a molecular framework capable of providing high-affinity ligands for multiple receptor types [7] [3]. Seminal work in the mid-20th century demonstrated the utility of phenanthridine derivatives like ethidium bromide as trypanocidal agents and vital nucleic acid stains, highlighting their intrinsic ability to intercalate into DNA. This DNA-binding property, while limiting therapeutic utility for some early derivatives due to toxicity, underscored the scaffold’s potential for targeting genetic material and nucleoproteins, paving the way for rationally designed derivatives with improved selectivity [7].
Table 1: Key Phenanthridine Derivatives in Early Medicinal Chemistry Research
Compound Name | CAS Number | Primary Historical Application/Activity |
---|---|---|
Ethidium Bromide | 1239-45-8 | Trypanosomiasis treatment, nucleic acid staining |
Homidium Bromide | 1238-75-1 | Veterinary trypanocide |
Tylophorine (Natural Alkaloid) | 482-20-2 | Antitumor, anti-inflammatory |
6(5H)-Phenanthridinone | 1015-89-0 | Core scaffold for kinase inhibitor development |
Halogenation, particularly bromination, is a cornerstone strategy in medicinal chemistry for modulating the physicochemical and biological properties of bioactive scaffolds. Bromine’s introduction serves multiple strategic purposes:
2-Bromophenanthridine (CAS# 17613-37-5, MW: 258.11 g/mol, Density: 1.544 g/cm³) represents a strategically optimized derivative within the phenanthridine class [2]. Bromination specifically at the C2 position imparts distinct advantages:
Table 2: Key Properties and Identifiers of 2-Bromophenanthridine and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
---|---|---|---|---|
2-Bromophenanthridine | 17613-37-5 | C₁₃H₈BrN | 258.11 | Density: 1.544 g/cm³; B.P.: ~402.9°C [2] |
2-Bromophenanthrene (Structural Analog) | 62162-97-4 | C₁₄H₉Br | 257.13 | M.P.: 95-99°C; B.P.: ~185°C @ 4mmHg [5] |
2-Bromophenanthridine-6(5H)-one | J3.589.869G | C₁₃H₈BrNO | 274.12 | - (See InChI/SMILES) [9] |
The strategic incorporation of bromine transforms the phenanthridine scaffold from a general structural motif into a targeted pharmacophore. 2-Bromophenanthridine serves as a critical intermediate for accessing diverse bioactive molecules and exemplifies the power of scaffold-focused halogenation in modern drug design [7] [8] [10]. Computational scaffold-based generative models increasingly utilize such optimized cores to explore constrained chemical space for specific target interactions [10].
The synthesis of 2-bromophenanthridine leverages classic strategies adapted for halogen introduction. Key approaches include:
Table 3: Representative Synthetic Strategies for 2-Bromophenanthridine Derivatives
Strategy | Key Starting Materials/Reagents | Advantages/Limitations | Target Compounds |
---|---|---|---|
Direct Bromination (e.g., NBS) | Phenanthridine, N-Bromosuccinimide (NBS) | Simple; Potential regioselectivity issues | 2-Bromophenanthridine (mix possible) |
Modified Gilman Synthesis | 2-Bromobenzaldehyde, 2-Lithioaniline derivatives | Regioselective for 2-position; Requires organolithium | 2-Substituted Phenanthridines |
Palladium-Catalyzed Cyclization | 2-Bromo-2'-amino biphenyls, Pd catalysts, ligands | High functional group tolerance; Catalyst cost/optimization | Complex 2-Bromophenanthridines |
Late-Stage Bromination (LSB) | Phenanthridine-containing compound, Selectfluor® or Br₂/Fe | Diversifies complex molecules; Requires chemoselectivity | Brominated analogs of lead compounds |
These synthetic methods provide access not only to 2-bromophenanthridine itself but also to its key derivatives, such as the bioactive 2-bromophenanthridin-6(5H)-one (a common precursor for fused polycyclic systems) [9]. The C2 bromine atom subsequently enables powerful diversification through cross-coupling, enabling the rapid generation of libraries for biological screening (e.g., Suzuki coupling for biaryl derivatives, Sonogashira for alkynyl analogs) [8] [10].
2-Bromophenanthridine serves as a core pharmacophore in the design of molecules targeting specific disease mechanisms:
The ongoing exploration of 2-bromophenanthridine underscores its significance as a versatile and strategically halogenated pharmacophore. Its integration into modern drug discovery paradigms, combining synthetic chemistry, computational design, and biological evaluation, continues to yield promising candidates across therapeutic areas.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4